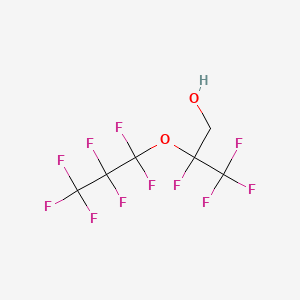
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol” is a perfluorinated compound . It was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity .
Scientific Research Applications
-
- Application : The compound has been used in studies related to the desorption of activated carbon loaded with TFP (2,2,3,3-Tetrafluoro-1-propanol) by supercritical carbon dioxide in a rotating packed bed .
- Methods of Application/Experimental Procedures : The compound is loaded onto activated carbon, and then supercritical carbon dioxide is used in a rotating packed bed for desorption .
-
- Application : This compound is used in the synthesis of other fluorinated compounds .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes : The specific results or outcomes are not provided in the source .
-
- Application : This compound, also known as GenX, has been used as an alternative to perfluorooctanoic acid (PFOA), which was phased out of formulations for industrial and consumer product applications in 2015 .
- Methods of Application/Experimental Procedures : While the effects of GenX on lab animals have been studied, little is known about its effects on plants .
- Results/Outcomes : The specific results or outcomes are not provided in the source .
-
- Application : This compound, also known as FRD-903 or hexafluoropropylene oxide dimer acid (HFPO-DA), is used in the production process of fluoropolymers. It reduces the surface tension in the process, allowing polymer particles to increase in size .
- Methods of Application/Experimental Procedures : The production process involves 2 molecules of Hexafluoropropylene oxide (HFPO) to produce Hexafluoropropylene oxide dimer acid fluoride (FRD-903). The process is completed with chemical treatment or heating to remove the FRD-903 from the final polymer product. It can then be recovered for re-use within the process .
- Results/Outcomes : The specific results or outcomes are not provided in the source .
-
- Application : FRD-903 has been regulated in drinking water standards due to its classification as a per- and polyfluoroalkyl substance (PFAS). In 2020, Michigan adopted drinking water standards for 5 previously unregulated PFAS compounds including HFPO-DA which has a maximum contaminant level (MCL) of 370 parts per trillion (ppt) .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
This compound is a substance of very high concern because of its hazardous properties which cause probable serious effects to human health and the environment . Exposure to it potentially presents hazards for acute toxicity, skin corrosion, serious eye damage, skin sensitization, genetic toxicity, specific target organ toxicity, and carcinogenicity .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O2/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15/h18H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLHCPBFWYOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379284 |
Source


|
| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | |
CAS RN |
26537-88-2 |
Source


|
| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














